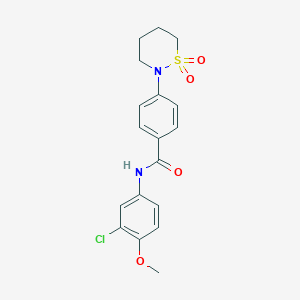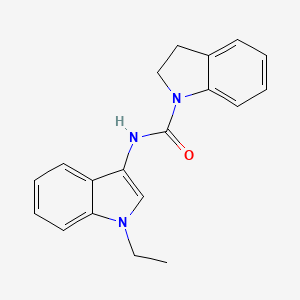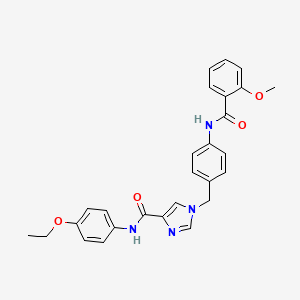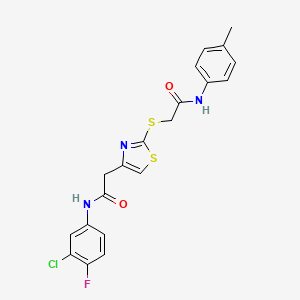![molecular formula C11H11N3O2S2 B2382684 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-24-3](/img/structure/B2382684.png)
3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure includes a benzamide moiety substituted with a methoxy group and a thiadiazole ring with a methylsulfanyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various aromatic acids in the presence of ethanol . For 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, the synthetic route may involve the following steps:
Cyclization: Thiosemicarbazide is cyclized with 3-methoxybenzoic acid in ethanol to form the intermediate 5-methylsulfanyl-1,3,4-thiadiazole.
Substitution: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of such compounds often employs microwave-assisted synthesis to enhance reaction rates and yields . This method involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, resulting in higher efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with cellular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group and the methylsulfanyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-methoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-16-8-5-3-4-7(6-8)9(15)12-10-13-14-11(17-2)18-10/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVQCHLSABPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide](/img/structure/B2382608.png)
![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)
![2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2382611.png)

![6-(3-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382614.png)

![3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate](/img/structure/B2382617.png)

![6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one](/img/structure/B2382621.png)


